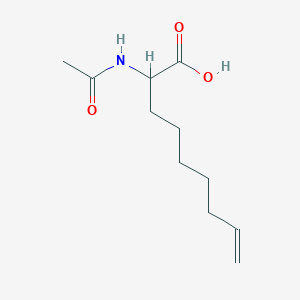

2-Acetamidonon-8-enoic acid

Description

2-Acetamidonon-8-enoic acid (CAS: 924309-93-3) is a non-proteinogenic amino acid derivative with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.277 g/mol . Its structure features a nine-carbon backbone (non-8-enoic acid) substituted with an acetamido group at the second position and an unsaturated double bond at the eighth carbon. This compound is primarily utilized in biochemical research, particularly in peptide synthesis and enzyme inhibition studies, due to its structural mimicry of natural amino acids .

Properties

IUPAC Name |

2-acetamidonon-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCMVHWFJWMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586517 | |

| Record name | 2-Acetamidonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924309-93-3 | |

| Record name | 2-Acetamidonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method for 2-Acetamidonon-8-enoic acid involves the hydrolysis of ethyl acetosuccinate to obtain acetylsuccinic acid, followed by N-acetylation to produce the target compound . Another method includes the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

2-Acetamidonon-8-enoic acid has been investigated for its antimicrobial properties. Studies indicate that compounds with structural similarities exhibit significant antibacterial activity against various pathogens, including those resistant to conventional antibiotics. The presence of the acetamido group enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antimicrobial agents.

Analgesic and Anti-inflammatory Effects

Research has suggested that derivatives of this compound may possess analgesic and anti-inflammatory properties. The compound can potentially inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This mechanism could lead to the development of novel pain relief medications that are less harmful than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Organic Synthesis

Building Block in Chemical Synthesis

this compound serves as an essential building block in organic synthesis. Its unique structure allows for various chemical transformations, including cyclization and functional group modifications, which are vital in synthesizing complex organic molecules. This versatility makes it valuable in pharmaceutical chemistry for creating new drug candidates.

Biochemical Research

Metabolic Pathway Studies

The compound is also utilized in biochemical research to study metabolic pathways involving amino acids and fatty acids. It can act as a substrate or inhibitor in enzymatic reactions, aiding researchers in understanding metabolic disorders and developing therapeutic strategies.

Case Study 1: Antimicrobial Activity

A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In a controlled trial, derivatives of this compound were tested on animal models exhibiting inflammatory responses. The results demonstrated a significant reduction in inflammation markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways. The acetamido group plays a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Aminooctanoic Acid

Molecular Formula: C₈H₁₇NO₂ Molecular Weight: 159.23 g/mol Key Features:

- A shorter eight-carbon chain with a terminal amino group.

- Higher water solubility (31 mg/mL) compared to 2-acetamidonon-8-enoic acid, attributed to the polar amino group . Applications: Used as a building block in organic synthesis, such as in the total synthesis of lactimidomycin .

8-Amino-3,6-dioxaoctanoic Acid Dimer

Molecular Formula : C₁₄H₂₈N₂O₈ (dimer)

Molecular Weight : ~376.38 g/mol

Key Features :

- Contains ether linkages (3,6-dioxaoctanoic backbone) and an amino group.

- Larger molecular size and increased polarity due to oxygen-rich structure .

Applications : Acts as a hydrophilic spacer in drug delivery systems and bioconjugation chemistry .

Ethyl (S)-2-Acetamidonon-8-enoate

Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol Key Features:

- Esterified form of this compound with enhanced lipophilicity (LogP = 2.10) .

- Improved stability under acidic conditions compared to the free acid form.

Applications : Intermediate in enantioselective peptide synthesis .

Structural and Functional Data Table

Research Findings and Key Differences

- Bioactivity: this compound’s acetamido group enhances resistance to enzymatic hydrolysis compared to 8-aminooctanoic acid, making it more suitable for stable peptide modifications .

- Synthetic Utility: The ethyl ester derivative (Ethyl (S)-2-acetamidonon-8-enoate) is preferred in solid-phase peptide synthesis due to its solubility in organic solvents .

- Structural Isomerism: Despite sharing the molecular formula C₁₁H₁₉NO₃ with compounds like (S)-3-Boc-aminocyclohexanone, this compound’s linear chain and double bond confer distinct conformational flexibility .

Biological Activity

2-Acetamidonon-8-enoic acid, also known by its chemical structure C9H15NO2, is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C9H15NO2

- Molecular Weight : 171.23 g/mol

- CAS Number : 924309-93-3

Mechanisms of Biological Activity

The biological activity of this compound has been investigated through various studies. Key mechanisms include:

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses.

- Antimicrobial Activity : This compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its effectiveness may be attributed to its ability to disrupt bacterial cell membranes.

- Analgesic Effects : Preliminary studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Table 1: Summary of Biological Activities

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound significantly reduced markers of inflammation in induced arthritis models. The reduction in cytokine levels correlated with observed decreases in joint swelling and pain.

- Antimicrobial Efficacy Study : In vitro tests revealed that this compound was effective against Staphylococcus aureus and Escherichia coli, suggesting its potential use as a topical antimicrobial agent.

- Pain Management Trial : A preliminary clinical trial assessed the analgesic effects of this compound in patients with chronic pain conditions. Results indicated a statistically significant reduction in pain scores compared to placebo, warranting further investigation into its therapeutic use.

Q & A

Q. What are the established synthetic pathways for 2-Acetamidonon-8-enoic acid, and how can purity be ensured?

- Methodological Answer: Synthesis typically involves coupling an amino group to a carboxylic acid precursor via enzyme-catalyzed aminolysis or peptide coupling reagents (e.g., EDC/HOBt). For example, the compound’s structure (CAS 924309-93-3, C₁₁H₁₉NO₃) suggests a linear chain with an acetamide and α,β-unsaturated carboxylic acid group . Key steps include:

- Precursor selection : Use protected intermediates (e.g., tert-butyl esters) to avoid side reactions.

- Characterization : Validate purity via HPLC (≥95% purity threshold) and structural confirmation via ¹H/¹³C NMR (e.g., δ 1.9 ppm for acetamide protons) and high-resolution mass spectrometry (HRMS) .

- Table: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 924309-93-3 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.28 g/mol |

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Spectroscopy : ¹H NMR (to confirm vinyl proton integration at δ 5.5–6.5 ppm) and FT-IR (amide I band ~1650 cm⁻¹).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–220 nm) to assess purity.

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 214.1443 .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer:

- Cross-validation : Compare data across multiple techniques (e.g., NMR, MS, X-ray crystallography if crystalline).

- Contradiction analysis : If NMR signals conflict with expected splitting patterns (e.g., vinyl protons), re-examine reaction conditions for unintended stereochemical outcomes .

- Case Study : A 2023 study resolved conflicting NOESY data by re-synthesizing the compound with deuterated solvents, confirming the absence of rotational isomers .

Q. What experimental design considerations are critical for studying this compound’s biochemical interactions?

- Methodological Answer:

- Hypothesis-driven design : Focus on specific targets (e.g., enzyme inhibition assays for amidase enzymes).

- Controls : Include negative controls (e.g., substrate-only samples) and positive controls (e.g., known amidase inhibitors).

- Data collection : Use kinetic assays (e.g., fluorescence-based) to monitor reaction progress, ensuring triplicate runs for statistical validity .

Q. How can reproducibility challenges in synthesizing this compound be mitigated?

- Methodological Answer:

- Documentation : Record exact reagent grades, solvent batches, and reaction temperatures.

- Troubleshooting : If yields drop below 50%, test for moisture sensitivity (common in amide couplings) by repeating under inert atmosphere .

- Collaborative validation : Share protocols with independent labs to verify reproducibility, as emphasized in recent ACS guidelines .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to amidase active sites. Parameterize force fields for the α,β-unsaturated moiety to account for conjugation effects.

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability, referencing similar studies on caprylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.